molecular formula C11H15NO B8662400 4-Methyl-3-(3-tetrahydrofuryl)-aniline

4-Methyl-3-(3-tetrahydrofuryl)-aniline

Cat. No.: B8662400
M. Wt: 177.24 g/mol
InChI Key: MYIHTPKOJJAASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(3-tetrahydrofuryl)-aniline is a substituted aniline derivative featuring a methyl group at the 4-position and a tetrahydrofuryl (THF) ring at the 3-position of the aromatic amine. The tetrahydrofuryl group introduces a five-membered oxygen-containing heterocycle, which influences the compound’s electronic properties, steric bulk, and solubility.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-methyl-3-(oxolan-3-yl)aniline

InChI

InChI=1S/C11H15NO/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-3,6,9H,4-5,7,12H2,1H3

InChI Key

MYIHTPKOJJAASK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2CCOC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The tetrahydrofuryl group in the target compound is electron-donating compared to electron-withdrawing groups like CF₃ or sulfonyl. This may increase the nucleophilicity of the aniline’s NH₂ group, favoring reactions such as diazotization or amide coupling .
  • Biological Activity: In FXR antagonists, 4-methyl-3-(morpholinosulfonyl)aniline derivatives show high potency, while trifluoromethyl analogs (e.g., 4-Methyl-3-(trifluoromethyl)aniline) are primarily synthetic intermediates. The THF-substituted compound’s bioactivity remains unstudied but could be inferred to differ due to electronic and steric variations .

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